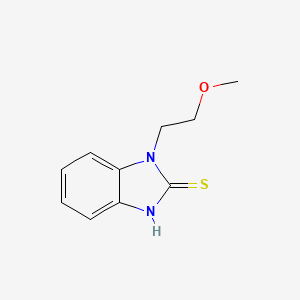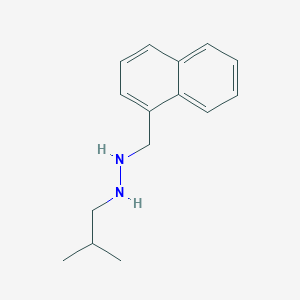
3-(4-Methoxyphenoxy)-5-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenoxy)-5-nitroaniline, often referred to as 3-MPNA, is a synthetic organic compound used in a variety of scientific research applications. Due to its unique structure, 3-MPNA is able to interact with multiple biological systems, making it a useful compound for studies in biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
3-(4-Methoxyphenoxy)-5-nitroaniline and its derivatives play a crucial role in organic synthesis, particularly in the synthesis of complex organic compounds. For instance, Roberts et al. (1997) demonstrated its utility in the synthesis of Pyrrolo[4,3,2-de]quinolines, which are precursors to various natural products and pharmacologically active compounds. This research showcases the transformation of nitroaniline derivatives into nitroquinolines, further highlighting the compound's versatility in synthesizing complex molecular structures (Roberts, Joule, Bros, & Álvarez, 1997).
Atmospheric Chemistry and Environmental Impacts
Methoxyphenols, including derivatives of this compound, are significant in studies of biomass burning emissions and their atmospheric reactions. Lauraguais et al. (2014) investigated the atmospheric reactivity of methoxyphenols with hydroxyl radicals, identifying nitroguaiacol isomers as major oxidation products. This research provides insights into the transformation of biomass-burning emitted compounds in the atmosphere, suggesting potential applications of this compound derivatives as tracers for wood smoke emissions (Lauraguais, Coeur-Tourneur, Cassez, Deboudt, Fourmentin, & Choël, 2014).
Environmental Contamination and Bioremediation
In environmental sciences, studies focus on the degradation of nitrophenolic compounds due to their prevalence as contaminants. Kitagawa, Kimura, and Kamagata (2004) characterized a novel gene cluster responsible for the degradation of p-nitrophenol by Rhodococcus opacus SAO101, underscoring the environmental significance of understanding the biodegradation pathways of nitrophenolic compounds, including those related to this compound (Kitagawa, Kimura, & Kamagata, 2004).
Corrosion Inhibition
This compound derivatives have been studied for their corrosion inhibition properties. Pandey et al. (2017) synthesized novel Schiff bases and evaluated their efficiency as corrosion inhibitors for mild steel in acidic medium. This application is crucial for extending the lifespan of metal structures and reducing economic losses due to corrosion (Pandey, Singh, Verma, & Ebenso, 2017).
Propiedades
IUPAC Name |
3-(4-methoxyphenoxy)-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-11-2-4-12(5-3-11)19-13-7-9(14)6-10(8-13)15(16)17/h2-8H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXNZQXLYASLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

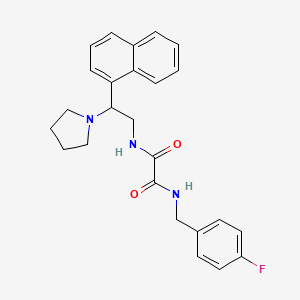

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzoate](/img/structure/B2752768.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2752771.png)
![(4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2752772.png)

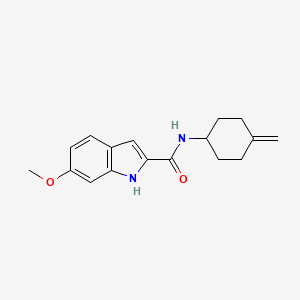
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2752776.png)
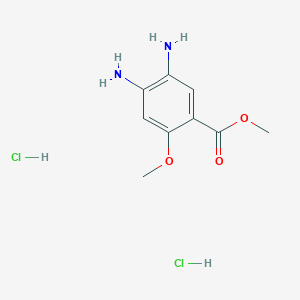
![N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2752780.png)
